3,5-Difluorophenylmagnesium bromide

Catalog No.
S1899209
CAS No.
62351-47-7
M.F
C6H3BrF2Mg
M. Wt
217.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Difluorophenylmagnesium bromide

CAS Number

62351-47-7

Product Name

3,5-Difluorophenylmagnesium bromide

IUPAC Name

magnesium;1,3-difluorobenzene-5-ide;bromide

Molecular Formula

C6H3BrF2Mg

Molecular Weight

217.29 g/mol

InChI

InChI=1S/C6H3F2.BrH.Mg/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1

InChI Key

XQNUHMQSOMLVGM-UHFFFAOYSA-M

SMILES

C1=[C-]C=C(C=C1F)F.[Mg+2].[Br-]

Canonical SMILES

C1=[C-]C=C(C=C1F)F.[Mg+2].[Br-]

Synthesis of AMPA Receptor Potentiators

One area of research utilizes 3,5-Difluorophenylmagnesium bromide for the synthesis of cis-2-phenyl-1-amino-cyclopentanes. These compounds act as AMPA receptor potentiators [1]. AMPA receptors are glutamate receptors in the brain that play a crucial role in learning and memory. Potentiating these receptors enhances their response to glutamate, potentially leading to therapeutic applications for cognitive disorders [1].

Source

[1] 3,5-Difluorophenylmagnesium bromide solution Sigma-Aldrich:

3,5-Difluorophenylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. Its molecular formula is C6H3BrF2Mg\text{C}_6\text{H}_3\text{BrF}_2\text{Mg} with a molecular weight of approximately 217.30 g/mol. The compound appears as a yellow to brown solution, typically in tetrahydrofuran (THF) at a concentration of 0.5 M. It is known for its reactivity, particularly in nucleophilic addition reactions, and is commonly used in organic synthesis to form carbon-carbon bonds .

The chemical structure of 3,5-difluorophenylmagnesium bromide features a phenyl ring with two fluorine atoms attached at the 3 and 5 positions, along with a magnesium atom bonded to a bromine atom. This specific arrangement contributes to its unique reactivity profile compared to other Grignard reagents.

  • Nucleophilic Addition: It can react with carbonyl compounds (such as aldehydes and ketones) to form alcohols. For instance, when reacted with formaldehyde, it yields a secondary alcohol.
  • Coupling Reactions: This compound can also engage in coupling reactions with alkyl halides or aryl halides, leading to the formation of more complex organic molecules.
  • Reactions with Water: It reacts violently with water, producing hydrocarbons and magnesium hydroxide bromide. This reaction underscores the necessity for careful handling and storage in anhydrous conditions.

3,5-Difluorophenylmagnesium bromide can be synthesized through the following general method:

  • Preparation of Bromide: Start with 3,5-difluorobromobenzene as the precursor.
  • Formation of Grignard Reagent: React the bromobenzene with magnesium turnings in dry THF or ether under inert atmosphere conditions (typically nitrogen or argon). The reaction proceeds as follows:
    C6H3BrF2+MgC6H3BrF2MgBr\text{C}_6\text{H}_3\text{BrF}_2+\text{Mg}\rightarrow \text{C}_6\text{H}_3\text{BrF}_2\text{MgBr}

This method requires careful control of moisture and temperature to ensure successful formation of the Grignard reagent.

3,5-Difluorophenylmagnesium bromide is primarily utilized in organic synthesis for:

  • Synthesis of Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Material Science: Used in the development of new materials through polymerization reactions.
  • Chemical Research: Employed in academic and industrial research settings to explore novel chemical transformations.

Several compounds share structural similarities with 3,5-difluorophenylmagnesium bromide. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
3-Fluorophenylmagnesium bromideC6H4BrFContains only one fluorine atom; less steric hindrance.
4-Fluorophenylmagnesium bromideC6H4BrFFluorine at para position; different electronic properties.
2,4-Difluorophenylmagnesium bromideC6H4BrF2Different substitution pattern; potentially different reactivity.

Uniqueness of 3,5-Difluorophenylmagnesium Bromide

The unique positioning of fluorine atoms at the 3 and 5 positions on the phenyl ring enhances its nucleophilicity compared to other similar compounds. This positioning affects both steric and electronic properties, making it particularly valuable for specific synthetic applications where enhanced reactivity is desired.

Hydrogen Bond Acceptor Count

4

Exact Mass

215.92366 g/mol

Monoisotopic Mass

215.92366 g/mol

Heavy Atom Count

10

Dates

Modify: 2023-08-16

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